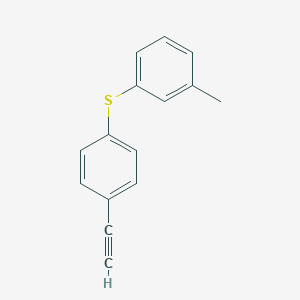

(4-Ethynylphenyl)(m-tolyl)sulfane

Description

Properties

Molecular Formula |

C15H12S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-ethynyl-4-(3-methylphenyl)sulfanylbenzene |

InChI |

InChI=1S/C15H12S/c1-3-13-7-9-14(10-8-13)16-15-6-4-5-12(2)11-15/h1,4-11H,2H3 |

InChI Key |

ZWLDBCNFTYSYAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)(m-tolyl)sulfane typically involves the reaction of 4-ethynylphenyl halides with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the halide group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)(m-tolyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

Substitution: Palladium catalysts, copper iodide, and amine bases in solvents like DMF or toluene.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted phenyl derivatives depending on the reactants used.

Scientific Research Applications

(4-Ethynylphenyl)(m-tolyl)sulfane is an organosulfur compound with a sulfide functional group, consisting of a phenyl ring substituted with an ethynyl group and another ring containing a methyl group (m-tolyl). Organosulfur compounds are known for their diverse chemical properties and biological activities.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Silylacetylenes, like many alkynes, undergo a variety of cycloaddition reactions .

Pharmaceutical Development

This compound may have biological activities. A new series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were designed, synthesized, and evaluated for their antimicrobial activity against a series of strains of Bacillus subtilis .

Material Science

Due to its unique structural and chemical properties it may be used in the creation of new materials.

Comparison Table of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Ethynylphenyl(methyl)sulfane | Similar structure but with a methyl group instead of m-tolyl | Potentially different biological activity due to methyl substitution |

| 4-Methylthioaniline | Contains a methylthio group instead of an ethynyl group | Different reactivity patterns due to sulfur's oxidation state |

| Di-p-tolylsulfone | Two p-tolyl groups attached to a sulfonic acid | Exhibits different solubility and stability characteristics |

| 2-Ethynyl-5-(m-tolyl)thiophene | Incorporates a thiophene ring | Unique electronic properties due to thiophene's conjugation |

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)(m-tolyl)sulfane involves its interaction with specific molecular targets and pathways. The eth

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Compounds

The following table summarizes key structural analogs of (4-Ethynylphenyl)(m-tolyl)sulfane, along with their molecular properties and synthesis

Key Observations:

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (EWGs): The ethynyl group in this compound is expected to increase the electrophilicity of the sulfur atom compared to analogs with electron-donating groups (e.g., methyl in m-tolyl or methoxy in 4-Methoxyphenylmethylsulfane). This could enhance susceptibility to nucleophilic attack, as seen in sulfane sulfur’s reactivity with cyanide ions . Steric and electronic tuning: The meta-methyl group in m-tolyl may improve solubility in nonpolar solvents compared to para-substituted analogs.

Synthesis Efficiency :

- Yields for aryl sulfanes vary widely (20–70%), influenced by substituent electronic effects. For example, 4-Methoxyphenylmethylsulfane achieved higher yield (68.5%) compared to fluorinated or chlorinated analogs, suggesting that electron-donating groups may stabilize intermediates during synthesis .

Spectral Signatures :

- The ethynyl group in this compound would produce distinct ¹H NMR signals (e.g., a sharp singlet near δ 2.5–3.0 ppm for the C≡CH proton), contrasting with the aromatic multiplet patterns seen in Phenethyl(m-tolyl)sulfane .

Potential Applications: Unlike sulfanes with antioxidant or bacterial signaling roles (e.g., persulfides in E. coli ), this compound’s ethynyl group may make it a candidate for click chemistry or polymer cross-linking, though this requires experimental validation.

Q & A

Q. What are the common synthetic routes for preparing (4-Ethynylphenyl)(m-tolyl)sulfane, and what analytical techniques are essential for confirming its structure?

Answer: The synthesis of this compound typically involves thia-Michael addition reactions , where thiols react with conjugated carbonyls under catalytic conditions. Electrochemical methods have also been employed to generate intermediates for sulfide formation, as demonstrated in flow electrosynthesis protocols . For structural confirmation, multinuclear NMR spectroscopy (e.g., H, C) is critical to verify connectivity and substituent environments. IR spectroscopy can identify characteristic functional groups (e.g., C≡C stretch at ~2100 cm), while mass spectrometry (MS) confirms molecular weight. For reproducibility, cross-referencing spectral data with literature values is essential .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Answer: Reproducibility requires detailed experimental protocols , including:

- Precise stoichiometry and reaction conditions (temperature, solvent, catalyst loading).

- Step-by-step purification methods (e.g., column chromatography with solvent ratios specified).

- Full characterization data (yield, melting points, R values, NMR/IR/MS assignments) for comparison with prior studies.

For example, electrochemical oxidation of analogous sulfides to sulfones achieved 78% yield with cyclohexane/ethyl acetate (6:4) eluent . Always cite prior synthetic procedures and validate new batches against established spectral benchmarks .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in oxidation state characterization of this compound derivatives?

Answer: Discrepancies in oxidation states (e.g., sulfoxide vs. sulfone) can arise from incomplete reactions or side products. To resolve these:

- Use HPLC-MS to separate and identify intermediates.

- Employ X-ray crystallography for unambiguous structural determination.

- Validate with isotopic labeling (e.g., S) to track sulfur oxidation pathways.

For example, conflicting NMR signals in sulfone derivatives were resolved by comparing C chemical shifts with literature data (e.g., δ 44.6 ppm for methylsulfonyl groups) .

Q. How can sulfane sulfur species derived from this compound be quantified in biological systems?

Answer: Sulfane sulfur quantification requires selective detection methods :

- Isotope dilution mass spectrometry (IDMS) : Triphenylphosphine derivatives react with sulfane sulfurs to form thiocyanate, quantified via LC-MS .

- Fluorescent probes (e.g., SSP4) : Enable non-destructive, real-time detection in living cells by exploiting sulfane sulfur-mediated cyclization reactions .

- Cyanolysis : Traditional UV-Vis measurement of thiocyanate at 460 nm after reaction with cyanide .

Table 1: Sulfane Sulfur Concentrations in Mouse Tissues (nmol/g)

| Tissue | Concentration |

|---|---|

| Liver | 57.0 |

| Kidney | 150.9 |

| Brain | 46.0 |

| Heart | 61.8 |

Q. What are the mechanistic implications of sulfane sulfur modifications on MarR family proteins when using this compound as a precursor?

Answer: Sulfane sulfur species (e.g., persulfides) react with cysteine thiols in MarR proteins, inducing disulfide bond formation or thiol persulfide modifications . These alterations modulate DNA-binding activity, affecting gene regulation. For example, sulfane sulfur levels in bacteria influence redox-sensitive pathways, with MarR proteins acting as sensors for both ROS and sulfane sulfur . Advanced studies should:

Q. How can researchers optimize electrochemical synthesis of this compound derivatives without supporting electrolytes?

Answer: Electrosynthesis efficiency depends on:

- Electrode material : Carbon or platinum electrodes for controlled oxidation.

- Solvent selection : Acetonitrile or dichloromethane for high conductivity.

- Substrate concentration : 1.5 mmol scale reactions achieved 78% yield in flow systems .

Minimize side reactions by monitoring current density and using pulsed potentials. Post-reaction analysis via H NMR (e.g., δ 2.43 ppm for methyl groups in sulfones) ensures product purity .

Q. What analytical approaches validate the biological activity of this compound derivatives in antimicrobial assays?

Answer:

- MIC (Minimum Inhibitory Concentration) assays : Test derivatives against Gram-positive/negative bacteria.

- ROS detection : Use fluorescent dyes (e.g., DCFH-DA) to link antimicrobial effects to oxidative stress.

- Metabolomic profiling : Identify disrupted pathways (e.g., cysteine metabolism) via LC-MS .

Notes for Methodological Rigor

- Data Contradictions : Always cross-validate results with orthogonal techniques (e.g., NMR + MS + X-ray).

- Replication : Publish full experimental details, including raw data and instrument parameters, per IUPAC guidelines .

- Ethical Reporting : Disclose limitations in detection limits (e.g., fluorescent probes may underreport low sulfane sulfur levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.